4-(dibutylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
The compound “4-(dibutylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The compound also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group and the oxadiazole ring would likely contribute to the compound’s rigidity and planarity . The dibutylsulfamoyl group could potentially add steric bulk and influence the compound’s overall conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially charged sulfamoyl group could impact the compound’s solubility in different solvents . The compound’s melting point, boiling point, and density would be determined by the strength of the intermolecular forces within the compound .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The benzamide and oxadiazole groups are common in pharmaceuticals and could potentially interact with biological targets .
Future Directions
Properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-4-7-13-23(14-8-5-2)28(25,26)16-11-9-15(10-12-16)18(24)20-19-22-21-17(6-3)27-19/h9-12H,4-8,13-14H2,1-3H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPFQDPFUERCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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